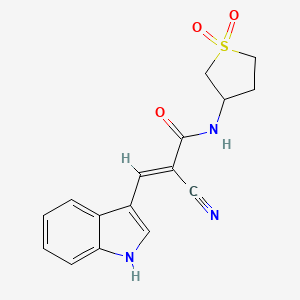

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C24H22N4O5S

- Molecular Weight : 478.5 g/mol

- IUPAC Name : (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

The compound's biological activity is primarily attributed to its ability to modulate inflammatory pathways and interact with cellular signaling mechanisms. The acrylamide moiety acts as a Michael acceptor, allowing it to react with thiol groups in proteins, thereby influencing various cellular processes.

Anti-inflammatory Effects

Research indicates that (E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide exhibits significant anti-inflammatory properties. In vitro studies using J774 murine macrophage cells demonstrated that the compound reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα without exhibiting cytotoxicity at concentrations up to 100 μM .

In vivo studies further corroborated these findings. When tested in models of paw edema induced by Freund’s complete adjuvant (CFA), the compound significantly inhibited edema formation, with a reduction in leukocyte migration comparable to that of established anti-inflammatory drugs like dexamethasone .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects were evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells through the modulation of oxidative stress pathways and inhibition of cell proliferation .

Data Tables

Case Studies

Several studies have highlighted the compound's potential:

- Study on Inflammation Models : A study investigated the anti-inflammatory effects in CFA-induced paw edema models. The results showed a significant reduction in inflammation markers and leukocyte migration, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on cancer cell lines, revealing promising results indicating potential applications in cancer therapy through apoptosis induction and cell cycle arrest .

科学的研究の応用

Anti-inflammatory Properties

Recent studies have indicated that derivatives of the compound exhibit significant anti-inflammatory effects. For instance, a hybrid compound derived from indomethacin and paracetamol demonstrated promising results in reducing paw edema and cytokine production in macrophages, suggesting its potential as an anti-inflammatory drug with improved gastrointestinal safety compared to conventional medications .

Cancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapy. Research has shown that compounds with similar structures can act as covalent inhibitors of proteins involved in cancer progression, such as KRAS. These inhibitors can selectively bind to mutated forms of KRAS, leading to reduced tumor growth in preclinical models .

Interaction with Biological Targets

The mechanism of action of (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide involves covalent modification of target proteins. For example, studies have demonstrated that acrylamide derivatives can form covalent bonds with cysteine residues in proteins, leading to inhibition of their activity. This property is particularly useful in designing targeted therapies for diseases like cancer where specific protein interactions are disrupted .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the reaction of 2-cyano-N-phenylacetamide with indole derivatives.

- Reagents : Common reagents include triethylamine as a catalyst and various solvents such as toluene or ethanol.

- Conditions : Reactions are generally conducted under controlled temperatures (around 110 °C) and monitored using thin-layer chromatography for completion.

Variants and Modifications

Numerous derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at the phenyl or indole moieties can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Case Studies

特性

IUPAC Name |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZEGODWPLJRE-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。